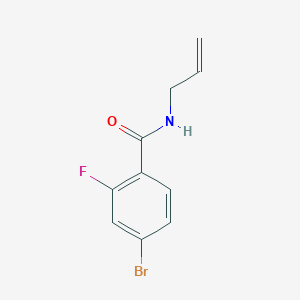
2-cyano-N-(3-cyanophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3-cyanophenyl)benzenesulfonamide, also known as TCS 5861528, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, TCS 5861528 has been found to exhibit unique properties that make it a promising candidate for a range of applications beyond its traditional use as an antimicrobial agent.
Mecanismo De Acción
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 exerts its effects through the inhibition of various enzymes and signaling pathways in cells. One of the primary targets of this compound is the protein kinase B (AKT) pathway, which plays a critical role in cell survival and proliferation. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in cells, which are implicated in various diseases such as Alzheimer's disease and Parkinson's disease. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to have neuroprotective effects, suggesting its potential as a therapeutic agent in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 is its specificity for certain enzymes and pathways, which makes it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528. One area of interest is the development of new analogs and derivatives of this compound with improved solubility and potency. Another area of research is the investigation of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528's potential as a therapeutic agent in other diseases beyond cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its interactions with other molecules in cells.
Métodos De Síntesis
The synthesis of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 involves the reaction of 3-cyanophenylsulfonyl chloride with 2-amino-4-cyanopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with a yield of approximately 50%.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
2-cyano-N-(3-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-4-3-6-13(8-11)17-20(18,19)14-7-2-1-5-12(14)10-16/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYAXJEVOFIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


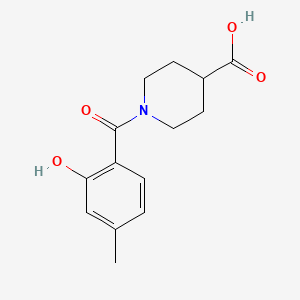
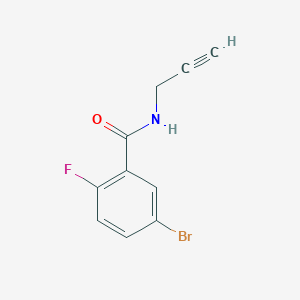
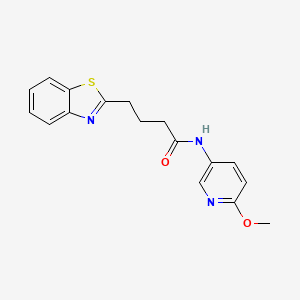

![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
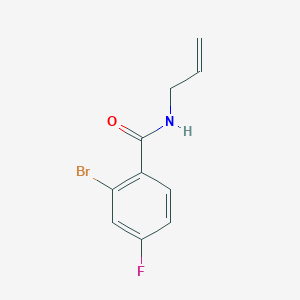
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
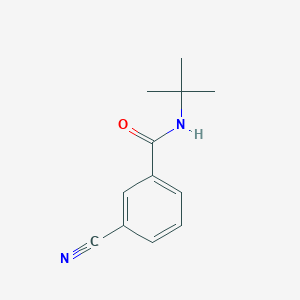
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
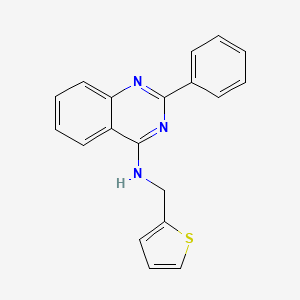
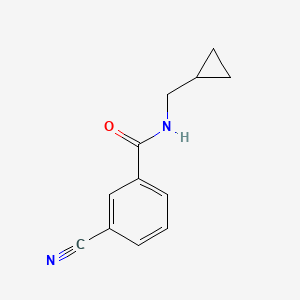
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
